Mordant Yellow 10 chemical structure and synthesis
Mordant Yellow 10 chemical structure and synthesis
An In-depth Technical Guide to Mordant Yellow 10: Chemical Structure and Synthesis
This guide provides a detailed overview of the chemical structure, properties, and synthesis of Mordant Yellow 10 (C.I. 14010), a monoazo dye utilized in the textile industry and as a chromogenic reagent. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
Mordant Yellow 10 is an aromatic azo compound characterized by a sulfophenyl group linked to a salicylic (B10762653) acid moiety through an azo bridge (-N=N-). Its functionality as a mordant dye stems from the hydroxyl and carboxyl groups, which act as chelating sites for metal ions, enhancing colorfastness on textile fibers.[1]
The chemical identity and key properties of Mordant Yellow 10 are summarized in the table below.
Table 1: Chemical Identification and Properties of Mordant Yellow 10
| Identifier | Value |
| IUPAC Name | disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[1] |
| Synonyms | C.I. Mordant Yellow 10, Acid Chrome Yellow GG, 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt[1][2] |
| CAS Number | 6054-99-5[1][2] |
| Molecular Formula | C₁₃H₈N₂Na₂O₆S[1][2] |
| Molecular Weight | 366.26 g/mol [1][2] |
| Appearance | Yellow to brown fine crystalline powder[1] |
| Melting Point | >284°C (decomposes)[1] |
| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.[1][2] |
(Note: An actual 2D structure image would be placed here in a full document)
Synthesis of Mordant Yellow 10
The traditional and most common synthesis route for Mordant Yellow 10 is a two-stage process involving diazotization followed by azo coupling.[1][2]
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Diazotization: 4-Aminobenzenesulfonic acid (sulfanilic acid) is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be conducted under cold conditions (0-5°C) to prevent the unstable diazonium salt from decomposing.[1][3]
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Azo Coupling: The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid). This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The coupling is typically carried out in a slightly alkaline medium, which activates the salicylic acid ring for substitution.[1][2]
The overall reaction scheme is presented in the diagram below.
Caption: Reaction pathway for the synthesis of Mordant Yellow 10.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Mordant Yellow 10. Precise quantities may be optimized for yield and purity.
Materials:
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4-Aminobenzenesulfonic acid (sulfanilic acid)
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric acid (HCl)
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2-Hydroxybenzoic acid (salicylic acid)
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Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
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Sodium chloride (NaCl)
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Distilled water
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Ice
Procedure:
Part A: Preparation of the Diazonium Salt
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In a 250 mL beaker, dissolve sulfanilic acid and sodium carbonate in distilled water. Heat gently if necessary to obtain a clear solution.
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In a separate beaker, prepare a solution of sodium nitrite in distilled water.
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Cool the sulfanilic acid solution to 0-5°C in an ice bath.
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Prepare a mixture of concentrated hydrochloric acid and crushed ice in a larger beaker (e.g., 600 mL), ensuring the temperature is maintained below 5°C.
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Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.
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Add the resulting mixture dropwise to the beaker containing the HCl and ice, while stirring vigorously. The temperature must be kept below 5°C throughout the addition.[3] The formation of a precipitate indicates the creation of the 4-sulfobenzenediazonium salt. This suspension is used directly in the next step.
Part B: Azo Coupling
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In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and cool the solution in an ice bath.
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Slowly and with continuous stirring, add the cold diazonium salt suspension (from Part A) to the cold alkaline salicylic acid solution.
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A colored precipitate of Mordant Yellow 10 should form. Stir the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
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Heat the reaction mixture to dissolve the crude dye precipitate.
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Add sodium chloride (salting out) to the hot solution to decrease the solubility of the dye and induce precipitation.
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Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.
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The product can be further purified by recrystallization from hot water. A previous synthesis using this method reported a yield of approximately 40%.[3]
The experimental workflow is visualized in the diagram below.
